![molecular formula C20H16N4O5S2 B2515505 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 900005-99-4](/img/structure/B2515505.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

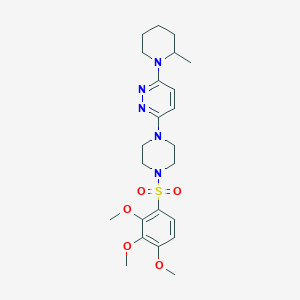

The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a benzo[b]thiophene core structure. This core structure is a common feature in various synthesized compounds that have been evaluated for their biological activities, such as antimycobacterial, antiarrhythmic, serotonin antagonist, antianxiety, and antitumor activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences. For instance, the synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides involved a five-step reaction sequence starting from commercial dibenzo[b,d]thiophene to obtain the required building block, which was then coupled with various benzyl amines to produce the desired carboxamides . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR and mass spectral analysis. For example, the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the synthesis of related compounds often involves reactions with various organic reagents to introduce different functional groups, which can significantly alter the biological activity of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically inferred from their structural features and functional groups. For example, the presence of nitro groups and carboxamide linkages can influence the compound's acidity, solubility, and reactivity. The benzo[b]thiophene core may contribute to the compound's planarity and aromaticity, which can affect its ability to interact with biological targets such as DNA or proteins .

Scientific Research Applications

Synthesis and Characterization

Synthesis Routes and Characterization of Derivatives The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is part of a family of compounds synthesized and characterized for various scientific purposes. For instance, synthesis routes for related compounds involve multiple steps, starting from simple precursors like 2-cyano acetamide and 1,4-dithiane-2,5-diol, and proceeding through several stages of condensation and reaction with different reagents (Talupur, Satheesh, & Chandrasekhar, 2021). Such meticulous synthetic routes lead to the creation of complex molecules, and the synthesized compounds are usually characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, ensuring their purity and structural integrity.

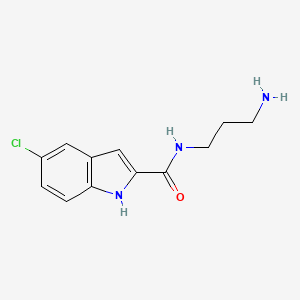

Biological Activities and Applications

Antimicrobial and Antitumor Activities Compounds structurally similar to this compound have been synthesized and evaluated for various biological activities. For example, certain heterocyclic aryl monoazo organic compounds, including derivatives with selenopheno[2,3-b]pyridine and selenopheno[2,3-b]pyridazine carboxamide structures, have shown significant antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015). These activities make such compounds potential candidates for the development of new therapeutic agents.

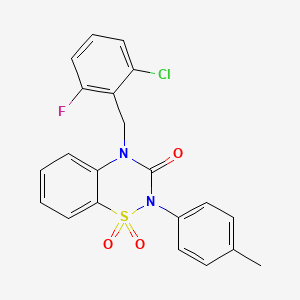

Material Science Applications

Dyeing and Textile Applications Some derivatives of similar structures are synthesized as disperse dyes for polyester fibers, offering color characteristics and fastness properties suitable for textile applications. These dyes, containing thiazole and selenium, exhibit promising properties and are applied in various life applications, including sterile and biological active fabrics, due to their biological activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

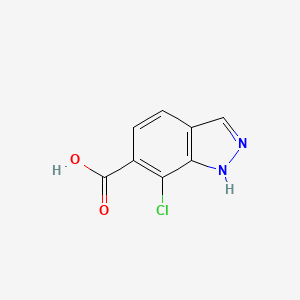

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to interact with DNA and inhibit topoisomerase I .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5S2/c1-28-13-6-7-14(29-2)18-17(13)22-20(31-18)23(11-12-5-3-4-10-21-12)19(25)15-8-9-16(30-15)24(26)27/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFUDKZMSAZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)